molecular formula C14H9N5O B304634 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Katalognummer B304634
Molekulargewicht: 263.25 g/mol
InChI-Schlüssel: AEYQNTXXJODDKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one, also known as PTQX, is a heterocyclic compound with a molecular formula C12H7N5O. PTQX has been the subject of extensive research due to its potential as a therapeutic agent for various neurological disorders.

Wirkmechanismus

The mechanism of action of 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is not fully understood. However, it has been reported to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one may prevent excessive glutamate release, which is associated with neuronal damage and death.
Biochemical and Physiological Effects:
1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to possess several biochemical and physiological effects. In animal studies, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth. 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has also been shown to decrease the levels of pro-inflammatory cytokines, which are associated with neuroinflammation and neuronal damage.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one in lab experiments include its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, the limitations of using 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one include its potential toxicity and the need for careful dosing and monitoring.

Zukünftige Richtungen

There are several future directions for research on 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one. One area of interest is the development of 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one as a potential therapeutic agent for other neurological disorders such as depression and anxiety. Additionally, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one may have potential as a tool for studying the role of glutamate receptors in the brain and their involvement in neurological disorders.
Conclusion:
In conclusion, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a heterocyclic compound with potential therapeutic applications in various neurological disorders. Its mechanism of action involves blocking the NMDA receptor, which may prevent excessive glutamate release and neuronal damage. 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has several biochemical and physiological effects and has been investigated for its potential as a radioligand for imaging glutamate receptors in the brain. While 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has advantages for lab experiments, its potential toxicity and the need for careful dosing and monitoring must be considered. Future research on 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one may lead to the development of new therapeutic agents and a better understanding of the role of glutamate receptors in the brain.

Synthesemethoden

1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one can be synthesized by reacting 3-aminopyridine with 2-chloro-1-nitrosoquinoxaline in the presence of a base. The resulting intermediate is then reduced to 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one using a reducing agent such as sodium borohydride. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

Wissenschaftliche Forschungsanwendungen

1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. In animal studies, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to possess anticonvulsant, neuroprotective, and cognitive-enhancing properties. 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has also been investigated for its potential as a radioligand for imaging glutamate receptors in the brain.

Eigenschaften

Produktname

1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Molekularformel

C14H9N5O

Molekulargewicht

263.25 g/mol

IUPAC-Name

1-pyridin-3-yl-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

InChI

InChI=1S/C14H9N5O/c20-14-13-18-17-12(9-4-3-7-15-8-9)19(13)11-6-2-1-5-10(11)16-14/h1-8H,(H,16,20)

InChI-Schlüssel

AEYQNTXXJODDKU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C4=CN=CC=C4

Kanonische SMILES

C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C4=CN=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.